Antibacterial Potency of Thiadiazoloquinolone Core Relative to N‑9 Cyclopropyl Analog
In a direct head‑to‑head comparison, 9‑(alkyl/aryl)‑4‑fluoro‑6‑oxo[1,2,5]thiadiazolo[3,4‑h]quinoline‑5‑carboxylic acids 25a and 25c, which are synthesized directly from the 6‑ol scaffold, showed MIC values of 0.15–3 µg/mL against Gram‑positive and Gram‑negative bacterial strains. These derivatives were twice less potent than the corresponding N‑9 cyclopropyl analog 16, quantifying the contribution of the N‑9 substituent while confirming that the thiadiazoloquinolone core provides a robust antibacterial platform [1].
| Evidence Dimension | In vitro antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC 0.15–3 µg/mL (compounds 25a, 25c) |
| Comparator Or Baseline | N‑9 cyclopropyl derivative 16 (MIC values not explicitly reported; stated to be 2‑fold more potent) |
| Quantified Difference | 2‑fold lower potency for 25a/25c vs. cyclopropyl analog 16 |
| Conditions | Broth microdilution assay against standard Gram‑positive and Gram‑negative bacterial panels |
Why This Matters
Procurement of the 6‑ol intermediate ensures access to the validated thiadiazoloquinolone scaffold, which can be optimized through N‑9 substitution to achieve single‑digit µg/mL MIC values, as demonstrated by the cyclopropyl analog.
- [1] Al-Qawasmeh RA, Abadleh MM, Zahra JA, El-Abadelah MM, Albashiti R, Zani F, Incerti M, Vicini P. Design, synthesis and antibacterial activity studies of new thiadiazoloquinolone compounds. J Enzyme Inhib Med Chem. 2014 Dec;29(6):777-85. View Source
